Structural Differentiation: Unique 5-Chloro-6,8-Dibromo Halogenation Pattern as a Distinguishing Feature
The compound's differentiation is rooted in its specific halogenation pattern: a chlorine atom at the 5-position in conjunction with bromine atoms at the 6- and 8-positions . This contrasts sharply with closely related analogs like 6,8-dibromoquinazolin-4(3H)-one (lacking the 5-chloro substituent) [1] or 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one (lacking the 8-bromo substituent) [2]. While direct head-to-head biological comparisons are absent in the primary literature, the significance of this unique substitution pattern is a strong class-level inference. The presence and position of halogen atoms are fundamental to the activity of quinazolinones, as they directly influence electronic distribution and steric fit, a principle well-established by structure-activity relationship studies [3].
| Evidence Dimension | Halogen Substitution Pattern on Quinazolin-4-one Core |
|---|---|
| Target Compound Data | Substitution: 5-Chloro, 6-Bromo, 8-Bromo |
| Comparator Or Baseline | 6,8-Dibromoquinazolin-4(3H)-one (Substitution: 6-Bromo, 8-Bromo, no 5-substituent); 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one (Substitution: 6-Bromo, no 8-substituent) |
| Quantified Difference | Qualitative difference: Unique presence of a 5-chloro group on a 6,8-dibromo-substituted core. |
| Conditions | Chemical structure comparison based on standard compound naming conventions. |
Why This Matters
For scientists, this structural precision ensures experimental reproducibility and is essential for SAR studies exploring the impact of halogen substitution on biological or chemical properties.
- [1] Ahmed, M., & Youns, M. (2013). Synthesis and Biological evaluation of a novel series of 6,8-Dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346, 610-617. View Source
- [2] Ouerghi, O., et al. (2022). Synthesis, antibacterial evaluation, crystal structure and molecular interactions analysis of new 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one. Journal of Molecular Structure. View Source
- [3] Upadhyay, R., et al. (2025). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, 358(1), e2400740. DOI: 10.1002/ardp.202400740. View Source
